molecular formula C21H21ClN2O3S B11326320 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11326320
M. Wt: 416.9 g/mol
InChI Key: GMZNPPRPWZUWHK-UHFFFAOYSA-N
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Description

6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine and Thiophene Moieties: The piperidine and thiophene groups can be introduced through nucleophilic substitution reactions using suitable precursors.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chromene core can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives of the chromene core with various functional groups.

Scientific Research Applications

6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and microbial infections.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving chromene derivatives.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Modulate Receptors: The compound may interact with specific receptors on the cell surface, leading to changes in cellular signaling and function.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

    4H-chromene-2-carboxamide Derivatives: These compounds share the chromene core and carboxamide group but differ in their substituents.

    Thiophene-containing Chromenes: Compounds with thiophene moieties attached to the chromene core.

    Piperidine-containing Chromenes: Compounds with piperidine moieties attached to the chromene core.

Uniqueness: 6-chloro-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide is unique due to the specific combination of the chromene core, chlorine atom, piperidine, and thiophene moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

6-chloro-4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C21H21ClN2O3S/c22-14-6-7-18-15(11-14)17(25)12-19(27-18)21(26)23-13-16(20-5-4-10-28-20)24-8-2-1-3-9-24/h4-7,10-12,16H,1-3,8-9,13H2,(H,23,26)

InChI Key

GMZNPPRPWZUWHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CS4

Origin of Product

United States

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